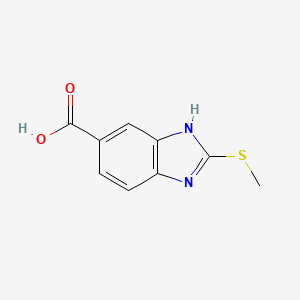

2-(Methylthio)-1H-benzimidazole-6-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfanyl-3H-benzimidazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c1-14-9-10-6-3-2-5(8(12)13)4-7(6)11-9/h2-4H,1H3,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMRDMZVYPACUDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(N1)C=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation Techniques3.1. Vibrational Spectroscopy for Molecular Structure and Bonding3.1.1. Fourier Transform Infrared Ft Ir Spectroscopy3.1.2. Fourier Transform Raman Ft Raman Spectroscopy3.1.3. Detailed Analysis of Fundamental Modes and Vibrational Assignments3.2. Nuclear Magnetic Resonance Nmr Spectroscopy for Chemical Environment Analysis3.2.1. Proton Nuclear Magnetic Resonance ¹h Nmr 3.2.2. Carbon 13 Nuclear Magnetic Resonance ¹³c Nmr

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Environment Analysis

Advanced NMR Techniques for Stereochemical and Tautomeric Investigations

Advanced Nuclear Magnetic Resonance (NMR) techniques are indispensable for the detailed structural analysis of this compound, particularly for investigating the dynamic process of tautomerism inherent to the benzimidazole (B57391) core. In solution, the compound can exist in a dynamic equilibrium between two tautomeric forms, resulting from the migration of a proton between the N1 and N3 atoms of the imidazole (B134444) ring. This exchange can significantly influence the NMR spectrum. researchgate.netnih.gov

When the proton exchange is rapid on the NMR timescale, the spectrum shows averaged signals, leading to magnetic equivalence for carbons C4/C7 and C5/C6, as well as their attached protons. nih.govbeilstein-journals.org However, in solvents that can slow down this proton exchange, such as dimethyl sulfoxide (B87167) (DMSO-d6), it may be possible to observe distinct signals for each tautomer. beilstein-journals.org

Variable-temperature (VT) NMR is a powerful technique to study this phenomenon. researchgate.net By lowering the temperature, the rate of proton transfer can be decreased to a point where the signals for the individual tautomers resolve from the coalesced, averaged signal observed at higher temperatures. researchgate.net This allows for the determination of the equilibrium constant and the activation energy of the tautomeric interchange. researchgate.net

Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguous assignment of proton and carbon signals. ipb.pt HMBC, in particular, can help in assigning the quaternary carbons (C2, C3a, C6, C7a) by observing long-range correlations (2-3 bonds) to nearby protons. For instance, correlations from the methylthio protons to the C2 carbon would confirm the assignment of C2. Stereochemical investigations, while less relevant for this largely planar molecule, could be explored using techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) if distinct, stable conformers were to exist, for example, involving the orientation of the carboxylic acid group.

Table 1: Expected 1H and 13C NMR Chemical Shift Assignments and the Effect of Tautomerism Note: Chemical shifts (δ) are hypothetical and for illustrative purposes.

| Atom | Expected δ (ppm) - Tautomer A (N1-H) | Expected δ (ppm) - Tautomer B (N3-H) | Expected δ (ppm) - Fast Exchange |

|---|---|---|---|

| H4 | ~7.8 | ~7.6 | ~7.7 (broad) |

| H5 | ~7.5 | ~7.9 | ~7.7 (broad) |

| H7 | ~7.6 | ~7.8 | ~7.7 (broad) |

| S-CH₃ | ~2.7 | ~2.7 | ~2.7 |

| COOH | ~13.0 | ~13.0 | ~13.0 |

| C2 | ~155 | ~155 | ~155 |

| C4 | ~115 | ~120 | ~117.5 |

| C5 | ~125 | ~118 | ~121.5 |

| C6 | ~128 | ~128 | ~128 |

| C7 | ~120 | ~115 | ~117.5 |

| C3a | ~140 | ~135 | ~137.5 |

| C7a | ~135 | ~140 | ~137.5 |

| S-CH₃ | ~15 | ~15 | ~15 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry is a critical analytical tool for confirming the molecular weight and elucidating the structure of this compound. The compound has a molecular formula of C₉H₈N₂O₂S and a calculated molecular weight of 208.24 g/mol . In electron ionization mass spectrometry (EI-MS), the molecule is expected to show a distinct molecular ion peak (M⁺) at m/z 208, confirming its elemental composition.

The fragmentation pattern provides valuable structural information. For benzimidazole derivatives, fragmentation often involves characteristic losses from both the substituent groups and the heterocyclic core. researchgate.netscispace.comjournalijdr.com For this compound, the fragmentation is likely initiated by cleavages at the most labile sites: the carboxylic acid and methylthio groups.

Key expected fragmentation pathways include:

Loss of the carboxyl group: A prominent fragmentation pathway for carboxylic acids is the loss of the -COOH group as a radical, leading to a fragment ion at [M - 45]⁺. libretexts.org

Decarboxylation: Loss of a neutral CO₂ molecule from the molecular ion can produce an ion at [M - 44]⁺.

Loss of the methylthio group: Cleavage of the C-S bond can result in the loss of the •SCH₃ radical, giving a fragment at [M - 47]⁺.

Fragmentation of the benzimidazole ring: Following initial losses, the benzimidazole nucleus can undergo further fragmentation, a characteristic of which is the elimination of a neutral molecule of hydrogen cyanide (HCN), resulting in a fragment at [M - substituent - 27]⁺. journalijdr.com

These fragmentation patterns allow for the systematic deduction of the compound's structure and confirmation of its substituent groups.

Table 2: Predicted Mass Spectrometry Fragmentation Data

| m/z Value | Proposed Fragment | Identity of Lost Neutral/Radical |

|---|---|---|

| 208 | [C₉H₈N₂O₂S]⁺ | Molecular Ion (M⁺) |

| 191 | [C₉H₇N₂OS]⁺ | •OH (from COOH) |

| 163 | [C₈H₇N₂S]⁺ | •COOH |

| 161 | [C₈H₅N₂O₂]⁺ | •SCH₃ |

X-ray Diffraction (Single Crystal) for Solid-State Molecular Conformation and Tautomerism

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional molecular structure of this compound in the solid state. researchgate.net This technique provides unambiguous information on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and the specific tautomeric form present in the crystal lattice. researchgate.netrsc.org

Unlike in solution where tautomers can interconvert, the solid-state structure represents a "frozen" snapshot of the energetically most stable form under crystallization conditions. nih.gov X-ray analysis would definitively locate the hydrogen atom on either the N1 or N3 nitrogen of the benzimidazole ring, thus resolving the tautomeric ambiguity. nih.gov The benzimidazole core is expected to be nearly planar. researchgate.net

Table 3: Expected Structural Information from X-ray Diffraction

| Parameter | Expected Findings |

|---|---|

| Tautomeric Form | Unambiguous identification of the protonated nitrogen (N1-H or N3-H). |

| Molecular Conformation | The benzimidazole ring system will be largely planar. The orientation of the carboxylic acid and methylthio groups relative to the ring will be determined. |

| Bond Lengths/Angles | Precise measurements confirming C=O, C-O, C-S, C-N, and C=N bond characteristics. |

| Intermolecular Interactions | Likely formation of hydrogen-bonded dimers via the carboxylic acid groups. Additional N-H···N or N-H···O hydrogen bonds forming chains or sheets. Evidence of π-π stacking between aromatic rings. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvent Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within the conjugated π-system of this compound. The benzimidazole ring is an aromatic chromophore, and its UV-Vis spectrum is expected to be characterized by absorptions arising from π → π* transitions. libretexts.orgucdavis.edu These high-intensity absorptions are typically observed in the UV region. uomustansiriyah.edu.iq The presence of lone pairs on the nitrogen and sulfur atoms also allows for n → π* transitions, which are generally of lower intensity and may appear as shoulders on the main absorption bands. uomustansiriyah.edu.iq

The position of the maximum absorption wavelength (λmax) is sensitive to the molecular environment, a phenomenon known as solvatochromism. ijcce.ac.ir Changing the polarity of the solvent can alter the energy difference between the ground and excited states, causing a shift in the λmax. researchgate.net

Bathochromic Shift (Red Shift): A shift to a longer λmax, often observed in polar solvents that stabilize the excited state more than the ground state.

Hypsochromic Shift (Blue Shift): A shift to a shorter λmax, which can occur if the ground state is more stabilized by solvent interactions than the excited state. researchgate.net

Studying the UV-Vis spectrum in a range of solvents with varying polarities (e.g., from nonpolar hexane (B92381) to polar protic ethanol) can provide information about the nature of the electronic transitions. For instance, n → π* transitions often exhibit a hypsochromic shift with increasing solvent polarity, whereas π → π* transitions may show either a hypsochromic or bathochromic shift depending on the specific solute-solvent interactions.

Table 4: Hypothetical UV-Vis Absorption Maxima (λmax) in Solvents of Varying Polarity

| Solvent | Polarity | Expected λmax for π → π* (nm) | Expected Shift |

|---|---|---|---|

| Hexane | Nonpolar | ~280 | Reference |

| Dichloromethane | Polar Aprotic | ~284 | Bathochromic |

| Ethanol | Polar Protic | ~288 | Bathochromic |

Computational and Theoretical Investigations of 2 Methylthio 1h Benzimidazole 6 Carboxylic Acid

Quantum Chemical Calculations (Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the molecular properties of complex organic compounds. nih.gov For a molecule like 2-(Methylthio)-1H-benzimidazole-6-carboxylic acid, DFT methods such as B3LYP, often paired with basis sets like 6-311+G(d,p), are utilized to accurately predict its behavior at the electronic level. nih.govresearchgate.net These calculations provide a robust framework for analyzing the molecule's geometry, electronic structure, and reactivity.

The initial step in computational analysis is geometry optimization, a process that determines the most stable three-dimensional conformation of the molecule by finding its minimum energy state. nbu.edu.sa This calculation yields crucial structural parameters, including bond lengths, bond angles, and dihedral (torsional) angles. For this compound, this analysis would confirm the planarity of the fused benzimidazole (B57391) ring system and establish the preferred spatial orientation of the methylthio (-SCH₃) and carboxylic acid (-COOH) substituents.

DFT calculations are highly effective in predicting the vibrational spectra (FT-IR and FT-Raman) of molecules. The calculated harmonic frequencies are typically scaled by a factor to correct for anharmonicity and methodical limitations, leading to excellent agreement with experimental data. nih.gov This correlation allows for the precise assignment of vibrational modes to specific functional groups within the molecule. For the title compound, this would involve identifying the characteristic stretching and bending frequencies for the N-H, C=O, O-H, C-S, and aromatic C-H bonds.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) (Scaled) | Experimental Wavenumber (cm⁻¹) |

| O-H Stretch (Carboxylic) | Data not available | Data not available |

| N-H Stretch (Imidazole) | Data not available | Data not available |

| C-H Stretch (Aromatic) | Data not available | Data not available |

| C-H Stretch (Methyl) | Data not available | Data not available |

| C=O Stretch (Carboxylic) | Data not available | Data not available |

| C=N Stretch (Imidazole) | Data not available | Data not available |

| C-S Stretch | Data not available | Data not available |

| Note: This table illustrates how theoretical and experimental vibrational frequencies would be correlated. Specific data for this compound is not available in the cited literature. |

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). mdpi.com Comparing the calculated ¹H and ¹³C NMR shifts with experimental spectra serves as a powerful tool for structural verification. nih.govmdpi.com A linear correlation between the theoretical and experimental shifts confirms the accuracy of the computed structure.

| Atom | Calculated ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

| C (Carboxylic) | Data not available | Data not available |

| C2 (Imidazole) | Data not available | Data not available |

| C4/C7 (Benzene) | Data not available | Data not available |

| C5/C6 (Benzene) | Data not available | Data not available |

| C3a/C7a (Bridgehead) | Data not available | Data not available |

| C (Methyl) | Data not available | Data not available |

| Note: This table is a template for the comparison of calculated and experimental ¹³C NMR data. Specific values for the title compound require dedicated computational and experimental studies. |

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) signifies the ability to accept an electron. youtube.comrsc.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. rsc.org A larger energy gap corresponds to higher stability and lower chemical reactivity.

For this compound, the HOMO is expected to be localized over the electron-rich benzimidazole ring and the sulfur atom, while the LUMO may be distributed across the imidazole (B134444) ring and the electron-withdrawing carboxylic acid group. This distribution highlights the regions most likely to participate in chemical reactions.

| Parameter | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

| Note: This table shows the key parameters derived from FMO analysis. In studies of similar benzimidazole derivatives, energy gaps typically range from 3 to 5 eV. nih.govresearchgate.net |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. researchgate.net It is mapped onto the electron density surface, using a color scale to indicate different potential values. Typically, red indicates regions of most negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. Blue represents regions of most positive potential (electron-poor), which are prone to nucleophilic attack, while green denotes areas of neutral potential. rsc.orgresearchgate.net

In the MEP map of this compound, negative potential (red) would be anticipated around the oxygen atoms of the carboxyl group and the nitrogen atoms of the imidazole ring. Positive potential (blue) would likely be concentrated on the acidic hydrogen of the carboxyl group and the hydrogen atom of the N-H bond. researchgate.netnih.gov

For the title compound, significant interactions would be expected between the lone pair orbitals of the nitrogen and oxygen atoms (donors) and the antibonding π* orbitals of the aromatic system (acceptors). These intramolecular charge transfers are crucial for stabilizing the molecular structure. nih.govacadpubl.eu

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (N) | π* (C=C) | Data not available |

| LP (O) | π* (C=N) | Data not available |

| π (C=C) | π* (C=N) | Data not available |

| Note: This table illustrates key intramolecular interactions identified by NBO analysis. The magnitude of E(2) indicates the strength of the electron delocalization. |

The Electron Localization Function (ELF) is a tool used to visualize regions in a molecule where there is a high probability of finding an electron pair, such as covalent bonds and lone pairs. researchgate.net This analysis provides a clear depiction of the molecule's bonding patterns.

Fukui functions are local reactivity descriptors derived from DFT that identify which atoms in a molecule are most susceptible to electrophilic, nucleophilic, or radical attack. researchgate.net This method offers a more quantitative prediction of reactivity at specific atomic sites compared to the more qualitative FMO and MEP analyses. researchgate.net For this compound, Fukui function analysis would pinpoint the exact atoms most likely to engage in different types of chemical reactions, providing a comprehensive reactivity profile.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are crucial for modern technologies such as signal processing, telecommunications, and optical switches. nih.gov The search for novel and efficient NLO materials is an active area of research, with a focus on organic molecules featuring π-conjugated systems. researchgate.net Benzimidazole derivatives are considered promising candidates due to their inherent electronic structure, which consists of fused benzene (B151609) and imidazole rings. acs.orgias.ac.in This bicyclic system provides a framework for charge transfer, a key requirement for NLO activity. acs.org

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the NLO properties of molecules. nih.govacs.org These calculations can determine key quantum chemical descriptors related to NLO activity, such as dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.netnih.gov The first hyperpolarizability (β) is a critical measure of a molecule's NLO response. nih.gov Studies on various benzimidazole derivatives have shown that structural modifications, such as the introduction of electron-donating and electron-accepting groups, can significantly enhance their NLO properties. researchgate.netnih.gov For instance, the presence of a methyl group has been found to increase NLO activity in some pyridine (B92270) benzimidazole derivatives. researchgate.net Theoretical investigations on related structures, such as methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates, have demonstrated that specific substitutions can lead to high hyperpolarizability values, identifying them as eye-catching NLO materials. acs.orgresearchgate.net

While specific experimental or theoretical NLO data for this compound is not extensively documented, its core structure suggests potential for NLO applications. Theoretical calculations could elucidate how the methylthio (-SCH3) and carboxylic acid (-COOH) groups influence the electronic distribution and charge transfer within the molecule, thereby predicting its polarizability and hyperpolarizability.

| Parameter | Description | Typical Computational Method | Significance for NLO |

| Dipole Moment (μ) | A measure of the separation of positive and negative electrical charges within a molecule. | DFT | Influences molecular alignment in an electric field. |

| Polarizability (α) | The tendency of a molecule's electron cloud to be distorted by an external electric field. nih.gov | DFT | Relates to the linear optical response. |

| First Hyperpolarizability (β) | A measure of the second-order or first non-linear response of a molecule to an applied electric field. nih.gov | DFT | Directly quantifies the NLO activity (e.g., second-harmonic generation). |

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecules. For this compound, these methods are invaluable for predicting its potential as a therapeutic agent by exploring its interactions with biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). jksus.orgnih.gov This method is fundamental in drug discovery for screening virtual libraries of compounds and clarifying the binding modes of potential drugs. researchgate.net For benzimidazole derivatives, docking studies have been extensively used to predict their interactions with various protein targets implicated in diseases like cancer, microbial infections, and diabetes. researchgate.netdovepress.comnih.govmdpi.com

The process involves placing the ligand into the binding site of a protein and calculating a "docking score," which estimates the binding affinity (e.g., in kcal/mol). mdpi.comresearchgate.net The results also provide a detailed 3D view of the ligand-protein complex, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the complex. mdpi.comukm.my

Studies on related benzimidazole compounds have identified interactions with crucial enzymes and receptors. For example, docking has been used to investigate benzimidazoles as inhibitors of carbonic anhydrase, aromatase, and various kinases. nih.govnih.govbenthamdirect.com The substituent groups on the benzimidazole core are critical in determining these interactions. ukm.my For this compound, docking studies could predict its binding affinity and mode of interaction with a range of therapeutically relevant proteins, with the methylthio and carboxylic acid groups potentially forming specific hydrogen bonds or hydrophobic contacts within the active site.

| Target Protein Class | Example Target | Disease Relevance | Key Interactions for Benzimidazoles |

| Kinases | Tyrosine Kinase (EGFR) ukm.mybenthamdirect.com | Cancer | Hydrogen bonds, hydrophobic interactions ukm.my |

| Polymerases | Poly(ADP-ribose) polymerase (PARP-1) nih.gov | Cancer | Hydrogen bonds, π-π stacking nih.gov |

| Enzymes | Carbonic Anhydrase-II nih.gov | Glaucoma, Epilepsy | Coordination with active site Zinc ion, H-bonds nih.gov |

| Viral Proteins | SARS-CoV-2 Mpro jksus.orgnih.gov | COVID-19 | Hydrogen bonds, hydrophobic contacts jksus.orgnih.gov |

While molecular docking provides a static snapshot of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view, simulating the physical movements of atoms and molecules over time. jksus.orgnih.gov MD simulations are used to assess the stability of the ligand-protein complex predicted by docking and to analyze the dynamics of their interactions. nih.govnih.gov

In a typical MD simulation, the docked complex is placed in a simulated physiological environment (e.g., a water box with ions), and the system's evolution is tracked over a period, often nanoseconds. jksus.orgnih.gov Key parameters are analyzed to determine stability, including the Root Mean Square Deviation (RMSD) of the protein and ligand atoms. A stable RMSD trajectory over time suggests that the ligand remains securely bound in the active site. jksus.orgnih.gov Further analysis can reveal the persistence of specific hydrogen bonds and other interactions throughout the simulation. jksus.org MD simulations on benzimidazole derivatives have been used to confirm their stable binding to targets like the SARS-CoV-2 main protease (Mpro) and human ACE2 receptor, providing confidence in the docking predictions. jksus.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govbiointerfaceresearch.com The main goal of QSAR is to develop predictive models that can estimate the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov

QSAR studies have been successfully applied to various classes of benzimidazole derivatives to model their anticancer, antibacterial, and other biological activities. researchgate.netnih.govnih.gov To build a QSAR model, a dataset of compounds with known biological activities (e.g., IC50 values) is required. researchgate.nettandfonline.com The chemical structures are represented by numerical values known as molecular descriptors, which quantify various physicochemical and structural properties.

Statistical methods, such as Multiple Linear Regression (MLR), are then used to generate an equation that correlates the descriptors (independent variables) with the biological activity (dependent variable). nih.govbiointerfaceresearch.com The predictive power and robustness of the resulting QSAR model are evaluated using statistical parameters like the coefficient of determination (r²), cross-validated correlation coefficient (q²), and external validation on a test set of compounds. researchgate.nettandfonline.commdpi.com A statistically significant QSAR model can then be used to predict the activity of new benzimidazole derivatives, including this compound. biointerfaceresearch.commdpi.com

A significant outcome of QSAR studies is the identification of molecular descriptors that have the most substantial impact on biological activity. nih.gov These descriptors provide valuable insights into the mechanism of action and guide the rational design of more potent analogues. nih.gov Descriptors can be categorized into several types:

Electronic Descriptors: Quantify the electronic properties of the molecule, such as charge distribution and dipole moment.

Steric Descriptors: Relate to the size and shape of the molecule (e.g., molecular weight, volume).

Hydrophobic Descriptors: Describe the lipophilicity of the molecule (e.g., LogP).

Topological Descriptors: Represent the connectivity and branching of atoms within the molecule.

For benzimidazole derivatives, QSAR studies have revealed that a combination of these descriptors often governs their activity. nih.gov For example, in a study on antileukemic benzimidazoles, descriptors related to the number of hydroxyl groups and the presence of specific substituents like methoxy (B1213986) and amine groups were found to be beneficial for activity. tandfonline.com By understanding which structural features and physicochemical properties are crucial for efficacy, medicinal chemists can strategically modify the core structure of this compound to optimize its biological activity.

| Descriptor Type | Example Descriptor | Influence on Biological Activity of Benzimidazoles |

| Constitutional | Molecular Weight | Can influence steric fit and bioavailability. |

| Topological | Wiener Index | Relates to molecular branching and compactness. |

| Electronic | SsOHcount (count of single-bonded -OH groups) | Positively correlated with antileukemic activity. tandfonline.com |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Influences membrane permeability and hydrophobic interactions. |

In Silico Assessment of Developability Parameters (General Principles)

The development of a new chemical entity into a viable drug candidate is a complex process, with a high rate of attrition. A significant reason for failure in the later stages of drug development is the unfavorable pharmacokinetic and safety profiles of the compounds. To mitigate these risks and to select candidates with a higher probability of success, in silico computational tools are increasingly employed in the early stages of drug discovery. These methods allow for the prediction of a compound's developability parameters, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and potential toxicity (Tox). This computational screening helps in prioritizing compounds for further experimental evaluation, thereby saving time and resources.

For the compound this compound, a comprehensive search of scientific literature and databases has revealed a notable absence of specific in silico ADME and toxicity studies. While the broader class of benzimidazole derivatives has been the subject of numerous computational investigations, data focusing solely on this particular molecule is not publicly available. Therefore, the following sections will outline the general principles and methodologies applied in such computational assessments, which would be theoretically applicable to this compound.

Computational ADME (Absorption, Distribution, Metabolism, Excretion) Profiling

Computational ADME profiling involves the use of predictive models to estimate the pharmacokinetic properties of a molecule. These models are typically built using large datasets of experimentally determined properties and employ various machine learning algorithms and quantitative structure-property relationship (QSPR) techniques. The goal is to predict how a drug will be processed by the body.

For a molecule like this compound, a typical in silico ADME assessment would involve the prediction of several key parameters. While specific data for this compound is unavailable, a hypothetical profile can be constructed based on the general characteristics of benzimidazole derivatives found in various studies.

Table 1: Hypothetical In Silico ADME Profile for this compound

| ADME Parameter | Predicted Property | General Implication for Drug Development |

|---|---|---|

| Absorption | ||

| Oral Bioavailability | Moderate to High | The compound is likely to be well-absorbed after oral administration. |

| Intestinal Absorption | High | Suggests efficient passage through the intestinal wall into the bloodstream. |

| P-glycoprotein (P-gp) Substrate | Likely No | Reduced likelihood of being actively pumped out of cells, which can improve bioavailability. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Low | The compound is less likely to cross into the central nervous system, which can be desirable to avoid CNS side effects. |

| Plasma Protein Binding (PPB) | High | A significant portion of the drug may be bound to plasma proteins, affecting its free concentration and efficacy. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Potential inhibitor of specific CYP isozymes (e.g., CYP2D6, CYP3A4) | Could lead to drug-drug interactions if co-administered with other drugs metabolized by these enzymes. |

| Excretion |

It is crucial to emphasize that the data presented in Table 1 is illustrative of the types of predictions made in a computational ADME screen and is not based on actual published research for this compound. General studies on benzimidazole derivatives suggest that they often exhibit good oral bioavailability. However, the specific substitution pattern of the methylthio group at the 2-position and the carboxylic acid at the 6-position would significantly influence the actual ADME profile.

Computational Toxicity (Tox) Prediction for Lead Prioritization

In silico toxicology assessment is another critical component of early-stage drug discovery, aiming to identify potential safety liabilities before significant investment is made in a compound. These predictive models use a variety of approaches, including quantitative structure-activity relationship (QSAR) models, expert systems based on structural alerts, and machine learning algorithms trained on large toxicological databases.

A computational toxicity assessment for this compound would typically evaluate a range of toxicological endpoints. In the absence of specific data for this compound, a general overview of the predictable toxicities for related benzimidazole structures is considered.

Table 2: Hypothetical In Silico Toxicity Profile for this compound

| Toxicity Endpoint | Predicted Risk | General Implication for Drug Development |

|---|---|---|

| Genotoxicity | ||

| Ames Mutagenicity | Low Risk | The compound is unlikely to cause mutations in bacterial DNA, suggesting a lower risk of carcinogenicity. |

| Cardiotoxicity | ||

| hERG Inhibition | Low to Moderate Risk | The potential to block the hERG potassium channel, which could lead to cardiac arrhythmias, should be monitored. |

| Hepatotoxicity | ||

| Liver Injury | Low Risk | The compound is predicted to have a low likelihood of causing drug-induced liver injury. |

| Other Toxicities | ||

| Carcinogenicity | Low Risk | Based on the absence of structural alerts and negative mutagenicity predictions. |

Similar to the ADME profile, the information in Table 2 is a hypothetical representation of a computational toxicity screen and is not based on published data for this compound. While many benzimidazole derivatives are known to be well-tolerated, some have been associated with specific toxicities. Therefore, any new benzimidazole-based compound would require careful experimental validation of these in silico predictions.

Molecular and Cellular Biological Activities in Vitro and Mechanistic Studies

Antimicrobial Activity

Derivatives of 2-(Methylthio)-1H-benzimidazole have demonstrated notable antibacterial properties against a range of both Gram-positive and Gram-negative bacteria.

Specifically, 2-benzylthiomethyl-1H-benzimidazole derivatives have shown significant potency. For instance, compounds 5b, 5d, and 5g exhibited bactericidal effects on Staphylococcus aureus, while compounds 5e, 5f, and 5j were found to be bacteriostatic against the same strain . The minimum inhibitory concentration (MIC) values for these compounds against S. aureus ranged from 140 to 320 µg/mL. Against Escherichia coli, compounds 5b, 5e, 5g, 5h, and 5j displayed significant antibacterial effects with MICs between 140 and 400 µg/mL .

Further modifications, such as N-alkylation of 2-benzylthiomethyl-1H-benzimidazole derivatives, have also been explored to enhance antibacterial activity. A series of these N-alkylated compounds (7a-l) were tested against E. coli and S. aureus. The results indicated that compounds 7a, 7b, 7c, 7d, 7e, 7f, 7h, 7k, and 7l were potent against both bacterial strains, with MIC values ranging from 140 to 290 µg/mL researchgate.net.

Hybrid molecules incorporating the benzimidazole (B57391) scaffold have also been synthesized and evaluated. A series of S-alkyl benzimidazole-thienopyrimidines showed antimicrobial properties against both Gram-positive and Gram-negative bacteria, with a more pronounced effect on Gram-positive strains like S. aureus ATCC 25923 and Bacillus subtilis ATCC 6633 mdpi.com. One of the most active compounds, 2-{[6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide, demonstrated significant activity mdpi.com.

Another study focused on tetrahydropyrimidinyl-substituted benzimidazoles. The benzoyl-substituted benzimidazole derivative 15a was particularly effective against the Gram-negative pathogens E. coli (MIC = 1 μg mL−1) and Moraxella catarrhalis (MIC = 2 μg mL−1), as well as against sensitive and resistant strains of Streptococcus pyogenes (MIC = 2 μg mL−1) nih.gov.

Table 1: Antibacterial Activity of 2-(Methylthio)-1H-benzimidazole Derivatives

| Compound/Derivative | Bacterial Strain | Activity | MIC (µg/mL) | Reference |

| 2-benzylthiomethyl-1H-benzimidazole (5b, 5d, 5g) | Staphylococcus aureus | Bactericidal | 140-320 | |

| 2-benzylthiomethyl-1H-benzimidazole (5e, 5f, 5j) | Staphylococcus aureus | Bacteriostatic | 140-320 | |

| 2-benzylthiomethyl-1H-benzimidazole (5b, 5e, 5g, 5h, 5j) | Escherichia coli | - | 140-400 | |

| N-alkyl 2-benzylthiomethyl-1H-benzimidazole (7a-l) | Escherichia coli | - | 140-290 | researchgate.net |

| N-alkyl 2-benzylthiomethyl-1H-benzimidazole (7a-l) | Staphylococcus aureus | - | 140-290 | researchgate.net |

| Benzoyl-substituted benzimidazole (15a) | Escherichia coli | - | 1 | nih.gov |

| Benzoyl-substituted benzimidazole (15a) | Moraxella catarrhalis | - | 2 | nih.gov |

| Benzoyl-substituted benzimidazole (15a) | Streptococcus pyogenes | - | 2 | nih.gov |

Benzimidazole derivatives have shown promise as antifungal agents. Hybrid molecules of S-alkyl benzimidazole-thienopyrimidines have demonstrated activity against the fungal strain Candida albicans mdpi.com.

In a study of novel N-[imino-(1-oxo-(1H)-phthalazin-2-yl)methyl]-benzenesulfonamide derivatives, significant in vitro activity was observed against yeast-like fungi isolated from patients with candidiasis. The most promising activities were noted against Candida albicans, with some derivatives inhibiting at least 12.5% to 37.5% of the eight tested strains at a low MIC level of ≤6.2–25 µg/mL nih.gov. The presence of a benzylthio group at the 2-position of the benzenesulfonamide scaffold was found to be crucial for the antifungal activity nih.gov.

Another study reported that 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) and 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) exhibited low MIC values of 3.9 µg/mL against C. albicans nih.gov.

The antimicrobial action of benzimidazole derivatives is believed to involve multiple mechanisms. One proposed mechanism is the inhibition of nucleic acid and protein biosynthesis in the bacterial cell wall, where benzimidazoles act as competitive inhibitors of purine nih.gov. This disruption of essential cellular processes ultimately inhibits bacterial growth.

Molecular docking studies have provided further insights into the potential mechanisms. For a series of S-alkyl benzimidazole-thienopyrimidines, a high affinity for tRNA (Guanine37-N1)-methyltransferase (TrmD) isolated from Pseudomonas aeruginosa was observed mdpi.com. TrmD is a crucial enzyme in bacterial tRNA modification, and its inhibition can lead to antibacterial effects.

Another potential target for benzimidazole derivatives is the FtsZ protein, which is involved in bacterial cell division. Molecular docking analyses of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have suggested FtsZ proteins as a possible interaction model, implicating them in the antibacterial action mechanism nih.gov.

Antiparasitic and Anthelmintic Activity

A series of twelve new 2-(methylthio)-1H-benzimidazole-5-carboxamide derivatives were synthesized and tested in vitro against Giardia intestinalis, Trichomonas vaginalis, and Entamoeba histolytica nih.govkisti.re.kr. The experimental evaluations revealed IC50 values in the nanomolar range for all tested compounds, with some exhibiting higher activity than the standard drugs metronidazole and albendazole nih.govkisti.re.kr.

Notably, compounds 1 and 3 from this series were identified as prominent selective agents against T. vaginalis and G. intestinalis, respectively. Compound 4 was found to have a broad spectrum of activity against all three protozoans nih.govkisti.re.kr.

While many benzimidazole derivatives show potent activity against Giardia and Trichomonas, little to no activity has been observed for some derivatives against Entamoeba histolytica and Leishmania major nih.gov. The primary mechanism of action for benzimidazoles against protozoa is believed to be their selective binding to the parasite's β-tubulin dimers, which disrupts microtubule polymerization and consequently affects essential cellular functions like adhesion, motility, and cell division.

Table 2: Antiprotozoal Activity of 2-(Methylthio)-1H-benzimidazole-5-carboxamide Derivatives

| Compound | Parasite | Activity (IC50) | Reference |

| Compound 1 | Trichomonas vaginalis | Selective | nih.govkisti.re.kr |

| Compound 3 | Giardia intestinalis | Selective | nih.govkisti.re.kr |

| Compound 4 | Giardia intestinalis, Trichomonas vaginalis, Entamoeba histolytica | Broad Spectrum | nih.govkisti.re.kr |

The anthelmintic properties of benzimidazole derivatives are well-documented. A study on the synthesis and fasciolicidal activity of 5-chloro-2-methylthio-6-(1-naphthyloxy)-1H-benzimidazole (compound 6) demonstrated 100% in vitro activity at concentrations of 146.70 and 29.34 microM against Fasciola hepatica nih.govresearchgate.net.

Albendazole, a methyl carbamate derivative of a benzimidazole, has shown efficacy against both immature and adult Fasciola hepatica. While it was ineffective against immature flukes, it reduced the number of mature F. hepatica by 70% and 91% at different dosages nih.gov.

Rifampicin, when used in combination with albendazole, has shown a highly significant decrease in the intestinal adult count and muscle larval count of Trichinella spiralis in mice ekb.eg. This suggests a synergistic effect that enhances the anthelmintic activity.

Identification of Specific Parasite Molecular Targets (e.g., Arginase)

Studies have identified certain benzimidazole derivatives as selective inhibitors of Leishmania mexicana arginase (LmARG). mdpi.com These compounds often feature a common benzimidazole nucleus, which is present in several approved drugs. mdpi.com The antiparasitic action of some benzimidazoles is also attributed to their ability to impair tubulin polymerization into microtubules, thereby disrupting essential cellular processes. bvsalud.org

Anticancer and Antiproliferative Activity (In Vitro Cell Line Studies)

Benzimidazole derivatives are recognized for their potential as anticancer agents, exhibiting cytotoxic activity against a variety of tumor cell lines. nih.govnveo.org Their structural similarity to nucleotides present in the human body makes them a subject of extensive research for developing novel antitumor therapies. nveo.org

Derivatives of 2-(Methylthio)-1H-benzimidazole have been evaluated for their antiproliferative effects against a range of human cancer cell lines. For instance, some N,2,6-trisubstituted 1H-benzimidazole derivatives have demonstrated the ability to kill cancer cells such as HepG2 (liver cancer), MDA-MB-231 and MCF-7 (breast cancer), RMS (rhabdomyosarcoma), and C26 (colon carcinoma) with low micromolar IC50 values. nih.gov Similarly, certain 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives have shown potent antileukemic activity. nih.gov

| Compound Type | Cancer Cell Lines Tested | Observed Activity | Reference |

|---|---|---|---|

| N,2,6-trisubstituted 1H-benzimidazole derivatives | HepG2, MDA-MB-231, MCF-7, RMS, C26 | Low μM IC50 values | nih.gov |

| 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives | Leukemic cells | Potent cell death induction | nih.gov |

| Benzimidazole-based sulphonamides | Breast (MCF7) and hepatocellular (HepG2) cancer cells | Good anticancer activities with IC50 values ranging from 90 nM to 6.11 µM | researchgate.net |

| Benzimidazole derivatives | Lung cancer cell lines (A549, HCC827, NCI-H358) | Cytotoxic activity with IC50 values in the range from 264.32 to 608.70 μM | irb.hrmdpi.com |

The anticancer activity of benzimidazole derivatives is attributed to their interaction with various molecular targets crucial for cancer cell proliferation and survival. These mechanisms include the inhibition of epigenetic targets, kinases, topoisomerases, and dihydrofolate reductase (DHFR). nih.gov

Epigenetic Targets: Some benzimidazole compounds have been identified as inhibitors of histone deacetylase 6 (HDAC6), an enzyme involved in the regulation of gene expression. nih.gov

Kinases: Benzimidazole derivatives can inhibit protein kinases, which play a vital role in cellular signaling pathways that are often dysregulated in cancer. researchgate.net

Topoisomerases: Certain substituted 2,5'-Bi-1H-benzimidazoles act as topoisomerase I poisons. nih.govnih.gov Topoisomerase I is an enzyme that alters the topology of DNA and is essential for DNA replication and transcription. nih.govsemanticscholar.org

Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in the synthesis of nucleic acids and amino acids, making it a target for both antimicrobial and anticancer therapies. nih.govnih.govrjpbr.com Several benzimidazole derivatives have been designed and shown to be potential inhibitors of DHFR. nih.govnih.gov

Anti-inflammatory Activity (Mechanistic Investigations at the Molecular Level)

Benzimidazole derivatives have demonstrated significant anti-inflammatory properties. researchgate.netnih.gov Their mechanism of action often involves the modulation of key enzymes in the inflammatory pathway.

The anti-inflammatory effects of benzimidazole compounds are linked to their ability to inhibit enzymes such as cyclooxygenase (COX) enzymes, aldose reductase, and phospholipase A2. nih.govnih.gov

COX Enzymes: Many benzimidazole derivatives exhibit inhibitory activity against COX-1 and COX-2, with a preference for COX-2, which is significantly involved in inflammatory pathologies. nih.govnih.gov The inhibition of COX enzymes is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Aldose Reductase and Aldo-Keto Reductase Family 1 Member C2 (AKR1C2): These enzymes are also implicated in inflammatory processes, and some benzimidazole derivatives have been investigated for their inhibitory effects on these targets. nih.gov

Phospholipase A2: This enzyme is involved in the production of inflammatory mediators, and its inhibition by benzimidazole compounds contributes to their anti-inflammatory profile. nih.gov

Antioxidant Activity (In Vitro Assays)

Several in vitro assays have demonstrated the antioxidant potential of benzimidazole derivatives. mdpi.comresearchgate.netnih.gov This activity is crucial as oxidative stress is implicated in various chronic diseases. mdpi.com The antioxidant capacity of these compounds is often evaluated through methods such as DPPH radical scavenging, reducing power assays, and inhibition of lipid peroxidation. mdpi.comnih.gov Benzimidazoles containing free hydroxyl groups have shown significant antioxidant activity, including the ability to trap free radicals and inhibit lipid peroxidation. mdpi.com

Despite a comprehensive search for scientific literature, no specific in vitro studies detailing the molecular and cellular biological activities of 2-(Methylthio)-1H-benzimidazole-6-carboxylic acid were found.

The performed searches for experimental data on this particular compound's free radical scavenging potential (e.g., DPPH assay), or its specific inhibitory effects on enzymes such as Dihydrofolate Reductase (DHFR), Sterol 14α-demethylase (CYP51), α-glucosidase, or any other relevant biological enzymes, did not yield any direct research findings.

General studies on the biological activities of the broader benzimidazole class of compounds are available; however, in adherence to the strict focus on "this compound," this information has been excluded.

Therefore, the requested article focusing solely on the specified molecular and cellular biological activities of "this compound" cannot be generated at this time due to the absence of specific scientific data for this compound in the public domain.

Structure Activity Relationships Sar and Derivative Optimization

Impact of Substituents at the 2-(Methylthio) Position on Biological Activity

The 2-(methylthio) group is a significant determinant of the biological activity of benzimidazole (B57391) derivatives. Modifications to this moiety, including the alkyl or aryl group attached to the sulfur atom, can profoundly alter the compound's potency and spectrum of action.

Research into 2-(alkylthio) and 2-(benzylthio) benzimidazoles has demonstrated their potential in various therapeutic areas. For instance, a series of 2-(2-(alkylthio)-6-phenylpyrimidin-4-yl)-1H-benzimidazoles showed promising fungicidal activities. nih.gov In this series, the nature of the R-group on the thioether moiety significantly influenced efficacy. Notably, compound 5i , where the alkyl group was a benzyl (B1604629) ring substituted with fluorine, displayed the highest activity against Botrytis cinerea and Sclerotinia sclerotiorum. nih.gov Molecular modeling suggested that the sulfur atom of the thioether group was located in a negative potential region, indicating its potential to form crucial interactions with target proteins. nih.gov

In the context of anthelmintic agents, pharmaco-modulation of the 2-(methylthio) group by replacing it with methylthioaryl or methylthioheteroaryl moieties has been explored to enhance activity. academicjournals.org Furthermore, studies on synthetic opioids have shown that while a methylthio group on a benzyl ring at the 4-position contributes to analgesic potency, it is less effective than alkoxy groups like ethoxy or methoxy (B1213986). wikipedia.org This highlights that the electronic and steric properties of the substituent at the 2-position are critical for target engagement. In some antiviral derivatives, replacing the methyl group with larger alkyl or benzyl groups has also been a key strategy in modulating activity. acs.org

The table below summarizes the impact of various substituents at the 2-thio position on different biological activities.

| Base Scaffold | Substituent at 2-Thio Position | Modification | Biological Activity | Key Finding |

| Benzimidazole | -S-Alkyl/Aryl | Varied R-group on thioether | Fungicidal | A benzyl substituent (5i ) provided the best activity against tested fungi. nih.gov |

| Benzimidazole | -S-CH₃ | Replaced with -S-Aryl/Heteroaryl | Anthelmintic | Molecular rearrangement was explored to improve efficacy. academicjournals.org |

| Benzylbenzimidazole | -S-CH₃ (on benzyl ring) | Compared to other groups | Opioid Analgesic | The methylthio group was less potent than alkoxy groups. wikipedia.org |

| Dichlorobenzimidazole Riboside | -S-Alkyl/Benzyl | Varied R-group on thioether | Antiviral | Modifications were key to modulating antiviral effects. acs.org |

Role of the 6-Carboxylic Acid Moiety in Efficacy and Target Interactions

The 6-carboxylic acid moiety can significantly influence the pharmacokinetic properties of a compound, primarily by increasing its polarity and water solubility. analis.com.my In a study on potential neuraminidase inhibitors, benzimidazole esters were hydrolyzed to their corresponding carboxylic acids to improve their solubility in buffer solutions for biological assays. analis.com.my However, in that specific study, the resulting carboxylic acid derivatives exhibited only low inhibitory action. analis.com.my

The presence and position of a carboxyl group can also directly impact target binding and efficacy. For some benzimidazole-based anti-inflammatory agents, the activity is highly dependent on the nature of the substituent at the C-6 position. mdpi.com In other studies, the introduction of a carboxylic acid or nitro group at the 5-position was found to decrease anticancer activity. nih.gov This suggests that while the carboxyl group can act as a hydrogen bond donor or acceptor, its contribution to binding affinity is highly dependent on the specific topology of the target's active site.

Derivatization of the carboxylic acid to an ester or an amide is a common strategy to modulate activity. Studies on benzimidazole-4-carboxamides and carboxylates as 5-HT4 receptor antagonists found that both esters and amides could achieve very high affinity, with the amide analogues often being more potent. nih.gov This indicates that the hydrogen-bonding capability of the group at this position is a critical interaction point for this particular receptor.

Influence of N-Substitutions and Benzene (B151609) Ring Modifications on Activity Profiles

Modifications at the N-1 position of the imidazole (B134444) ring and various positions on the benzene ring are pivotal for tuning the biological activity of benzimidazole derivatives. Structure-activity relationship studies consistently show that the N-1, C-2, C-5, and C-6 positions are critical for pharmacological effects.

N-Substitutions: The introduction of substituents at the N-1 position can significantly enhance chemotherapeutic activity. For anti-inflammatory benzimidazoles, the substitution of a benzyl group at the N-1 position has been shown to enhance activity. mdpi.com In another series of compounds, a potent antiproliferative effect was achieved by adding a phenylpropyl substituent to the nitrogen atom of the 1H-benzimidazole. nih.gov These bulky, hydrophobic groups can occupy specific pockets in target enzymes or receptors, leading to increased potency.

Benzene Ring Modifications: Substituents on the benzene ring (positions 4, 5, 6, and 7) also play a crucial role. For anti-inflammatory activity, the nature of the group at the C-6 position can be a primary determinant of potency. mdpi.com For example, compounds with electron-withdrawing groups at this position were found to be more active than those with electron-donating groups in certain series. mdpi.com Conversely, in another study, electron-donating methoxy groups on a pyrid-2-yl moiety attached to the benzimidazole core contributed to the compound's potency. mdpi.com The presence of a polar cyano-group was also found to increase the anticancer activity of certain pyrazole–benzimidazole conjugates. nih.gov

The table below illustrates the influence of various substitutions on the benzimidazole ring.

| Position | Substituent Type | Example Substituent | Observed Effect | Activity Type |

| N-1 | Benzyl | -CH₂-Ph | Enhanced activity | Anti-inflammatory mdpi.com |

| N-1 | Phenylpropyl | -(CH₂)₃-Ph | Increased activity | Antiproliferative nih.gov |

| C-6 | Electron-withdrawing | -NO₂ | Increased activity | Anti-inflammatory mdpi.com |

| C-5 | Carboxylic Acid | -COOH | Decreased activity | Anticancer nih.gov |

| C-5 | Cyano (on attached ring) | -CN | Increased activity | Anticancer nih.gov |

Rational Design Principles for Enhancing Potency, Selectivity, and Biological Properties

The development of advanced benzimidazole-based therapeutic agents relies on rational design principles aimed at optimizing interactions with biological targets while improving drug-like properties.

The benzimidazole core is considered a privileged scaffold because its structure allows for diverse substitutions at key positions, facilitating interactions with a wide variety of biological targets. researchgate.net The fundamental pharmacophore consists of the bicyclic aromatic system which can engage in π-π stacking and hydrophobic interactions. The nitrogen atoms can act as hydrogen bond acceptors, while the N-H group can serve as a hydrogen bond donor. nih.gov

Pharmacophore modeling helps identify these essential structural features required for biological activity. For instance, in the design of fungicidal benzimidazoles, the NH moiety of the benzimidazole ring was identified as a key hydrogen bond donor, interacting with glutamine residues in the target protein. nih.gov Similarly, for 5-HT4 receptor antagonists, a key pharmacophoric element was the distance of approximately 8.0 Å between a basic nitrogen atom on a side chain and the aromatic ring of the benzimidazole. nih.gov Optimization involves modifying the scaffold to better match the identified pharmacophore, thereby enhancing potency and selectivity.

Once a lead compound is identified, lead optimization strategies are employed to improve its efficacy, selectivity, and pharmacokinetic profile. This iterative process involves making systematic structural modifications and evaluating their effects.

Common strategies for benzimidazole derivatives include:

Modifying Substituents: As detailed in previous sections, altering substituents at the N-1, C-2, C-5, and C-6 positions is a primary strategy to improve target affinity and selectivity. For example, replacing a methyl group with a larger, more hydrophobic group at the N-1 position can enhance binding in a hydrophobic pocket. nih.gov

Bioisosteric Replacement: Replacing functional groups with other groups that have similar physical or chemical properties (bioisosteres) can improve properties. For instance, replacing a carboxylic acid with a tetrazole ring can maintain the acidic character needed for a specific interaction while potentially improving metabolic stability or cell permeability.

Structure-Based Design: When the three-dimensional structure of the target protein is known, computational tools like molecular docking can be used to predict how different derivatives will bind. This allows for the rational design of new compounds with improved interactions. Docking studies on fungicidal benzimidazoles, for example, revealed that a fluorine atom on a benzene ring could form a hydrogen bond with a tyrosine residue, guiding the synthesis of more potent analogues. nih.gov

Improving ADME Properties: Lead optimization also focuses on improving Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This may involve modifying functional groups to reduce metabolic liability or enhance solubility. Converting a carboxylic acid to an ester or amide, for example, can increase lipophilicity and improve cell membrane permeability. analis.com.mynih.gov

Through these rational approaches, the versatile benzimidazole scaffold can be systematically refined to produce drug candidates with superior therapeutic profiles.

Future Research Directions and Potential Academic Applications

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methodologies is a paramount goal in modern chemistry. Future research should focus on novel synthetic strategies for 2-(Methylthio)-1H-benzimidazole-6-carboxylic acid that improve upon traditional condensation reactions.

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to accelerate reaction times for benzimidazole (B57391) synthesis from hours to minutes, often with comparable or improved yields. analis.com.my Investigating MAOS for the synthesis of the target compound could offer a more efficient and convenient route. analis.com.mynih.gov

Metal-Free Synthesis: Exploring metal-free synthetic pathways, such as those involving the reaction of o-aryl diamines and carboxylic acids in electrostatically charged microdroplets, could provide an accelerated and catalyst-free method for producing benzimidazole derivatives. nih.gov

One-Pot Methodologies: Developing one-pot syntheses, for instance using promoting agents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), can streamline the conversion of carboxylic acids into benzimidazoles, offering a mild and acid-free process. researchgate.net

Catalytic Approaches: While conventional methods often require high temperatures and strong acids, the use of catalysts such as cobalt, palladium, or copper can facilitate the reaction at milder temperatures, although this may increase reaction times. nih.gov

These advanced synthetic approaches could lead to higher yields, reduced reaction times, and a lower environmental impact compared to conventional methods.

Advanced Computational Approaches for De Novo Design and Predictive Modeling

Computational chemistry offers powerful tools for designing novel molecules and predicting their properties, thereby accelerating the drug discovery process.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These quantum mechanical methods can be employed to analyze the electronic structure, optical properties, and reactivity of this compound and its derivatives. nih.gov Such studies provide valuable insights that can guide experimental research. nih.gov

Molecular Docking: This technique is crucial for predicting the binding affinity and interaction patterns of a ligand with a biological target. researchgate.net Docking studies can help identify potential protein targets for this compound and elucidate its mechanism of action at a molecular level. analis.com.mynih.govresearchgate.net For example, docking simulations have been used to investigate the binding of benzimidazole derivatives to the active sites of enzymes like neuraminidase and EGFR (Epidermal Growth Factor Receptor). analis.com.mynih.gov

In Silico ADME Prediction: Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new compounds is essential in early-stage drug development. Computational models can assess parameters like oral absorption, bioavailability, and potential for crossing biological membranes, helping to prioritize candidates with favorable pharmacokinetic profiles. rsc.org

| Computational Method | Application for this compound | Reference |

| DFT/TD-DFT | Analysis of electronic structure and optical properties | nih.gov |

| Molecular Docking | Prediction of binding modes and affinities with biological targets | analis.com.mynih.govresearchgate.net |

| ADME Prediction | In silico evaluation of pharmacokinetic properties | rsc.org |

Discovery and Validation of New Molecular Targets and Mechanisms of Action

Identifying the specific molecular targets and understanding the mechanisms of action are critical steps in developing new therapeutic agents. The benzimidazole core is known to interact with a wide range of biological targets.

Future research should aim to:

Screen against Diverse Biological Targets: The compound should be tested against a broad panel of enzymes and receptors known to be modulated by benzimidazole derivatives. These include, but are not limited to, kinases (e.g., EGFR), polymerases, and receptors involved in inflammatory and proliferative diseases. nih.govrsc.org

Validate Potential Targets: Once initial hits are identified through screening, further in vitro and in vivo studies are necessary to validate these targets and confirm the compound's biological activity. For instance, benzimidazole derivatives have been evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory therapy. rsc.org

Elucidate Mechanism of Action: Detailed mechanistic studies, potentially involving techniques like X-ray crystallography of the compound bound to its target, can provide a precise understanding of its mode of action. nih.gov This knowledge is invaluable for optimizing the lead compound's structure to enhance potency and selectivity.

Development of Hybrid Molecules and Functionalized Analogue Libraries

Creating hybrid molecules and libraries of analogues are established strategies for exploring structure-activity relationships (SAR) and discovering compounds with improved properties.

Hybrid Molecules: The synthesis of hybrid structures that combine the this compound scaffold with other pharmacologically active moieties could lead to novel compounds with dual or synergistic activities. An example is the construction of hybrids bearing both thieno[2,3-d]pyrimidine (B153573) and benzimidazole fragments, which have shown promise as antibacterial agents. mdpi.com

Functionalized Analogue Libraries: A systematic derivatization of the core structure is essential. Modifications could include:

Altering the substituent at the 2-position (e.g., replacing methylthio with other alkylthio or arylthio groups).

Esterification or amidation of the 6-carboxylic acid group.

Substitution on the benzimidazole nitrogen atoms or the benzene (B151609) ring.

The synthesis and biological evaluation of such a library would provide comprehensive SAR data, guiding the design of more potent and selective analogues. tsijournals.comnih.gov

Integration of Multi-Omics Data for Comprehensive Systems-Level Understanding

To gain a holistic view of the biological effects of this compound, a multi-omics approach is indispensable. This involves integrating data from genomics, transcriptomics, proteomics, and metabolomics.

Transcriptomics (RNA-Seq): This can reveal changes in gene expression profiles in cells or tissues upon treatment with the compound, helping to identify affected pathways and potential mechanisms of action. frontiersin.org

Proteomics: Analyzing the proteome can identify changes in protein expression and post-translational modifications, providing further insight into the compound's cellular targets and effects. youtube.com

Metabolomics: Studying the metabolome can uncover alterations in metabolic pathways, which can be crucial for understanding both the efficacy and potential toxicity of the compound.

By combining these datasets, researchers can construct a comprehensive picture of the compound's impact on cellular systems, moving beyond a single-target perspective to a systems-level understanding. youtube.com This integrated approach is particularly valuable for complex diseases where multiple pathways are dysregulated. frontiersin.orgyoutube.com

Potential for Material Science and Analytical Chemistry Applications

Beyond its potential in medicinal chemistry, the unique structure of this compound suggests applications in other scientific fields.

Material Science: Benzimidazole derivatives are known for their applications in various materials. Their ability to coordinate with metal ions makes them interesting candidates for corrosion inhibitors. nih.gov Furthermore, their aromatic structure often imparts fluorescent properties, suggesting potential use in organic light-emitting diodes (OLEDs) or as fluorescent probes. nih.gov

Analytical Chemistry: The benzimidazole scaffold can be incorporated into chemosensors for the detection of specific ions or molecules. The carboxylic acid and methylthio groups could serve as binding sites, and changes in fluorescence or other spectroscopic properties upon binding could be used for quantitative analysis. nih.gov

Further investigation into these areas could uncover novel applications for this compound and its derivatives outside the realm of biology and medicine.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Methylthio)-1H-benzimidazole-6-carboxylic acid, and how can their efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via condensation of substituted benzimidazole precursors with thiolating agents. For example, methyl 1H-benzimidazole-5-carboxylate derivatives (e.g., CAS 26663-77-4) can serve as intermediates, where the methylthio group is introduced through nucleophilic substitution or thiolation reactions under controlled pH and temperature . Optimization involves varying catalysts (e.g., Pd/C for hydrogenation), reaction time, and purification via recrystallization or HPLC (high-performance liquid chromatography) to improve yield and purity .

Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm the benzimidazole core and methylthio substitution pattern. Chemical shifts near δ 2.5 ppm (S-CH) and δ 12–14 ppm (carboxylic acid proton) are diagnostic .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., CHNOS for derivatives) .

- Melting Point Analysis : Decarboxylation or decomposition points (>300°C) help assess thermal stability .

Q. How can researchers ensure purity and identify common impurities during synthesis?

- Methodological Answer : Use reverse-phase HPLC with UV detection (e.g., C18 columns) to separate unreacted precursors or byproducts. Impurities like 1H-benzimidazole-6-carboxylic acid (lacking the methylthio group) may arise from incomplete thiolation; isotopic labeling or spiking with reference standards aids identification .

Advanced Research Questions

Q. How can discrepancies in reported biological activities of derivatives be resolved?

- Methodological Answer : Contradictions may stem from structural variations (e.g., ester vs. carboxylic acid forms) or impurities. For example, methyl ester derivatives (CAS 26663-77-4) exhibit different pharmacokinetics compared to the free acid . Researchers should:

- Validate compound identity via X-ray crystallography (as in analogous benzimidazole-phenol structures) .

- Standardize bioassay conditions (e.g., pH, solvent) to minimize confounding factors .

Q. How does the methylthio group at the 2-position influence electronic properties and reactivity?

- Methodological Answer : The electron-donating methylthio group increases electron density on the benzimidazole ring, altering reactivity in electrophilic substitution reactions. Computational studies (DFT) can map frontier molecular orbitals, while UV-Vis spectroscopy tracks changes in absorption maxima (e.g., shifts due to conjugation effects) . Comparative studies with des-methylthio analogs (e.g., 1H-benzimidazole-6-carboxylic acid) are critical .

Q. What strategies are effective for studying polymorphism or solid-state forms of this compound?

- Methodological Answer : Polymorph screening via solvent-mediated crystallization (e.g., using ethanol/water mixtures) followed by PXRD (powder X-ray diffraction) and DSC (differential scanning calorimetry) identifies distinct crystalline forms. Salt formation (e.g., with amines) can stabilize specific polymorphs, as demonstrated in related benzimidazole salts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.